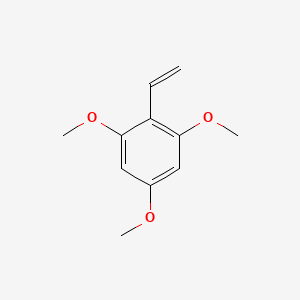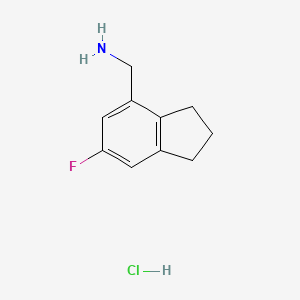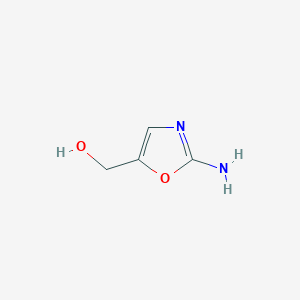
5-(4-Ethoxyphenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxyphenyl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 4-ethoxyphenyl group. This compound is part of the oxazolidinone class, which is known for its diverse applications in pharmaceuticals, particularly as antibacterial agents. The oxazolidinone ring is a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-ethoxyphenyl isocyanate with an amino alcohol, such as ethanolamine, under controlled conditions. The reaction typically proceeds through the formation of a urethane intermediate, which cyclizes to form the oxazolidinone ring.
Another method involves the use of a Curtius rearrangement, where an acyl azide derived from 4-ethoxybenzoic acid undergoes thermal decomposition to form an isocyanate intermediate. This intermediate then reacts with an amino alcohol to yield the desired oxazolidinone.
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the aforementioned synthetic routes. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 4-ethoxyphenyl isocyanate and ethanolamine, resulting in a more efficient production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.
Reduction: Amino alcohols and other reduced forms of the compound.
Substitution: Various substituted oxazolidinones depending on the reagents used.
Scientific Research Applications
5-(4-Ethoxyphenyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Studied for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Investigated as a potential lead compound for the development of new antibacterial agents.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This action is distinct from other protein synthesis inhibitors, as it occurs at an early stage of translation .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial properties but improved pharmacokinetic profile.
Cytoxazone: A natural product with a similar oxazolidinone ring structure, used in asymmetric synthesis.
Uniqueness
5-(4-Ethoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and exert its antibacterial effects .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-2-14-9-5-3-8(4-6-9)10-7-12-11(13)15-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
InChI Key |
CYMUQVLSBASDDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















